molecular formula C19H21F3N6OS B2451631 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 941896-33-9

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2451631
CAS No.: 941896-33-9
M. Wt: 438.47
InChI Key: CHYCHKWAJBDPKK-UHFFFAOYSA-N
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Description

N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in drug discovery known for its ability to mimic purine bases, facilitating interactions with a variety of enzyme active sites . Compounds with this core structure are frequently investigated as potent and selective inhibitors of protein kinases . The molecule's specific structure, incorporating both a methylthio ether and an isopropylamino group on the heterocyclic core, is designed to optimize binding affinity and selectivity. The 2-(trifluoromethyl)benzamide moiety is a common pharmacophore intended to enhance cellular permeability and metabolic stability. Researchers can leverage this compound as a key chemical tool for probing biological pathways, particularly those involving kinase signaling. Its primary research applications include the exploration of new therapeutic targets in oncology, the study of cell proliferation and signal transduction mechanisms, and serving as a lead compound for the structure-activity relationship (SAR) optimization of novel inhibitors . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6OS/c1-11(2)25-15-13-10-24-28(16(13)27-18(26-15)30-3)9-8-23-17(29)12-6-4-5-7-14(12)19(20,21)22/h4-7,10-11H,8-9H2,1-3H3,(H,23,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYCHKWAJBDPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available materials. Key steps often include:

  • Formation of Pyrazolopyrimidine Core: : The initial step might involve the formation of the pyrazolopyrimidine core through cyclization reactions.

  • Introduction of Functional Groups:

  • Final Assembly: : The final step combines the intermediate compounds with benzoylation agents to form the desired product.

Industrial Production Methods

Industrial production of this compound may leverage advanced techniques like continuous flow chemistry to enhance yield and purity. This method allows precise control over reaction parameters, thereby reducing impurities and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : Where oxidizing agents like hydrogen peroxide may convert specific functional groups.

  • Reduction: : Using reducing agents such as lithium aluminum hydride for specific reductions.

  • Substitution: : Particularly nucleophilic substitution reactions, due to the presence of functional groups like trifluoromethyl.

Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Acetonitrile, dimethylformamide.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

Depending on the reaction, products vary from simple derivatives to more complex compounds, retaining the core structure but modifying peripheral functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Preliminary studies have shown that it can inhibit tumor cell proliferation through the modulation of critical signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Evaluation

A study assessed the compound's effects on A549 lung cancer cells and MCF-7 breast cancer cells. The results are summarized in the table below:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide could serve as a lead compound for developing novel anticancer agents .

Anti-inflammatory Effects

The structure of the compound suggests potential anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

Research Insights

In silico studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of inflammatory mediators. This highlights the therapeutic potential of this compound in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. This suggests that this compound may also possess antimicrobial activity.

Case Study: Antimicrobial Evaluation

In vitro studies conducted on several bacterial strains revealed promising results, indicating that this compound could be explored further for its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism by which N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets. Typically, it may:

  • Bind to Enzymes or Receptors: : Modulating their activity.

  • Influence Cellular Pathways: : Affecting biochemical signaling and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Compounds such as:

  • N-(4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide
  • N-(2-(4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methylbenzamide

Uniqueness

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide's distinctiveness lies in the combination of its trifluoromethyl and isopropylamino groups, influencing its reactivity and potential biological activity uniquely compared to its analogs.

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Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS Number: 946282-38-8) is a compound that has gained attention due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H26N6O3S
  • Molecular Weight : 430.5 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to impaired DNA replication and cell proliferation, particularly in cancer cells. This mechanism is analogous to that of methotrexate, a well-established chemotherapeutic agent.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

  • In vitro Studies :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. In these studies, IC50 values ranged from 10 to 25 µM, indicating moderate potency.
    • A study reported that the compound inhibited cancer cell proliferation by inducing apoptosis and disrupting the cell cycle at the G1 phase.
  • In vivo Studies :
    • Animal model experiments showed that administration of this compound significantly reduced tumor growth in xenograft models of human cancer. Tumor volume was reduced by approximately 50% compared to control groups after four weeks of treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Amino Substituents : The presence of isopropylamino and methylthio groups enhances binding affinity to DHFR.
  • Trifluoromethyl Group : This modification increases lipophilicity and alters pharmacokinetic properties, potentially leading to improved bioavailability.

Case Study 1: Efficacy in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of early and late apoptosis in treated cells compared to untreated controls.

Case Study 2: Synergistic Effects with Other Chemotherapeutics

Research has shown that combining this compound with other chemotherapeutic agents like doxorubicin resulted in enhanced anticancer effects. The combination therapy exhibited a synergistic effect, reducing IC50 values significantly.

Data Summary

PropertyValue
Molecular FormulaC20H26N6O3S
Molecular Weight430.5 g/mol
IC50 (MCF-7 cells)10 - 25 µM
Tumor Volume Reduction~50% after 4 weeks

Q & A

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodological Answer :
  • QC profiling : Implement stringent in-process controls (e.g., 98%\geq 98\% purity via HPLC) for each batch.
  • Bioactivity normalization : Express IC50_{50} values relative to an internal reference compound to control for assay drift .

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